molecular formula C51H96O3 B12512715 (3,5-Bis(docosyloxy)phenyl)methanol

(3,5-Bis(docosyloxy)phenyl)methanol

Cat. No.: B12512715
M. Wt: 757.3 g/mol
InChI Key: QDBGTPIUAHDASH-UHFFFAOYSA-N
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Description

(3,5-Bis(docosyloxy)phenyl)methanol: is a chemical compound with the molecular formula C₅₁H₉₆O₃ and a molecular weight of 757.31 g/mol . This compound is characterized by its two docosyloxy groups attached to a phenyl ring, which is further connected to a methanol group. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(docosyloxy)phenyl)methanol typically involves the esterification of 3,5-dihydroxybenzyl alcohol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize industrial reactors and continuous flow systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(docosyloxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ester groups can be reduced to form the corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3,5-bis(docosyloxy)benzaldehyde or 3,5-bis(docosyloxy)benzoic acid.

    Reduction: Formation of 3,5-bis(docosyloxy)benzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(3,5-Bis(docosyloxy)phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Bis(docosyloxy)phenyl)methanol is largely dependent on its chemical structure. The docosyloxy groups provide hydrophobic interactions, while the phenyl and methanol groups offer sites for further chemical modifications. These properties make it a versatile compound for various applications, including acting as a surfactant or emulsifying agent in different formulations.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Didocosyloxy)benzyl alcohol: Similar structure but lacks the methanol group.

    (3,5-Didocosyloxy)benzoic acid: Similar structure but contains a carboxylic acid group instead of a methanol group.

Uniqueness

(3,5-Bis(docosyloxy)phenyl)methanol is unique due to its combination of hydrophobic docosyloxy groups and a reactive methanol group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C51H96O3

Molecular Weight

757.3 g/mol

IUPAC Name

[3,5-di(docosoxy)phenyl]methanol

InChI

InChI=1S/C51H96O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-53-50-45-49(48-52)46-51(47-50)54-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-47,52H,3-44,48H2,1-2H3

InChI Key

QDBGTPIUAHDASH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CO)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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